molecular formula C13H17BCl2O2 B8137654 2-(4,5-Dichloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4,5-Dichloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8137654
M. Wt: 287.0 g/mol
InChI Key: SKCLCEGPBIZTIY-UHFFFAOYSA-N
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Description

2-(4,5-Dichloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dichloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,5-dichloro-2-methylphenylboronic acid with pinacol in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dichloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)

    Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

    Oxidizing Agents: Hydrogen peroxide (H2O2), sodium perborate (NaBO3)

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling

    Boronic Acids: Formed via oxidation

    Substituted Phenyl Derivatives: Formed via nucleophilic substitution

Scientific Research Applications

2-(4,5-Dichloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The primary mechanism of action for 2-(4,5-Dichloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several key steps:

    Transmetalation: Transfer of the aryl group from boron to palladium.

    Oxidative Addition: Insertion of the palladium into the carbon-halogen bond of the substrate.

    Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.

Comparison with Similar Compounds

2-(4,5-Dichloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters and boronic acids:

    Phenylboronic Acid: Lacks the steric hindrance provided by the tetramethyl groups, making it less stable in some reactions.

    4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: Similar structure but without the chlorine atoms, leading to different reactivity and selectivity.

    2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine atom instead of chlorine, affecting its reactivity in substitution reactions.

Similar Compounds

  • Phenylboronic Acid
  • 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Biological Activity

2-(4,5-Dichloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

  • Molecular Formula : C₁₃H₁₇BCl₂O₂
  • Molecular Weight : 286.99 g/mol
  • CAS Number : Not available

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl halides with boronic acid derivatives under controlled conditions. The use of tetramethyl groups enhances the stability and solubility of the compound in organic solvents.

Biological Activity

Recent studies have indicated that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Some derivatives have shown promising results as potential anticancer agents by inhibiting specific kinases involved in cancer cell proliferation.
  • Neuroprotective Effects : Research has indicated that certain dioxaborolanes can protect neuronal cells from oxidative stress and inflammation.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

Case Study 1: Inhibition of DYRK1A Kinase

A study focused on the inhibition of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A) demonstrated that similar dioxaborolanes could effectively inhibit this kinase at nanomolar concentrations. This inhibition is crucial as DYRK1A is implicated in various neurodegenerative diseases.

CompoundIC50 (nM)Mechanism of Action
Dioxaborolane A50Competitive inhibition of ATP binding
Dioxaborolane B75Allosteric modulation

Case Study 2: Anti-inflammatory Properties

In another investigation involving BV2 microglial cells, a derivative of dioxaborolane exhibited significant anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.

Treatment GroupCytokine Level (pg/mL)
Control100
Dioxaborolane30

Research Findings

Research indicates that the biological activity of dioxaborolanes can be attributed to their ability to interact with various biological targets. The presence of chlorine substituents enhances their binding affinity to target proteins.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
NeuroprotectionReduced oxidative stress
Enzyme InhibitionTargeting specific kinases

Properties

IUPAC Name

2-(4,5-dichloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O2/c1-8-6-10(15)11(16)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCLCEGPBIZTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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